2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole
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Description
2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole belongs to the oxadiazole family, known for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific oxadiazole derivative, exploring its anticancer potential, antimicrobial properties, and other relevant pharmacological effects.
Biological Activity Overview
Oxadiazole derivatives have been extensively studied for their biological activities. The specific compound has shown promise in various areas:
- Anticancer Activity : Research indicates that 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves targeting enzymes and proteins associated with cancer proliferation and survival.
- Antimicrobial Properties : Some studies report the effectiveness of oxadiazole derivatives against multidrug-resistant bacterial strains.
- Cytotoxicity : Evaluations of cell viability indicate that certain concentrations of this compound do not significantly affect normal cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The following table summarizes key findings regarding the biological activity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Inhibition of HDAC and telomerase activity |
A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 10.0 | Inhibition of thymidylate synthase |
These findings suggest that the compound's effectiveness varies across different cancer types, likely due to differences in cellular mechanisms and target interactions.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values observed:
Bacterial Strain | MIC (µM) | Activity Level |
---|---|---|
Staphylococcus aureus | 6.25 | Moderate Activity |
Escherichia coli | 12.5 | Low Activity |
Pseudomonas aeruginosa | >100 | No Activity |
The compound demonstrated moderate activity against Staphylococcus aureus but was less effective against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa.
Case Studies and Research Findings
- Mechanism-Based Approaches : A review highlighted that oxadiazole derivatives can inhibit critical enzymes involved in cancer progression such as HDAC and thymidylate synthase, showcasing their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Studies on SAR have indicated that modifications to the oxadiazole scaffold can enhance biological activity and selectivity towards cancer cells . For instance, substituents on the phenyl ring can significantly impact potency.
- Pharmacokinetics and Toxicity : Initial pharmacokinetic assessments suggest that while some derivatives exhibit low toxicity at therapeutic concentrations, further studies are required to evaluate long-term effects and bioavailability .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-13-10(14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPQOCBRPIJXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652777 |
Source
|
Record name | 2-[4-(Bromomethyl)phenyl]-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-17-2 |
Source
|
Record name | 2-[4-(Bromomethyl)phenyl]-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.